N-(4-{[(2E)-2-(3-methylcyclohexylidene)hydrazinyl]carbonyl}phenyl)propanamide
Description
N-(4-{[(2E)-2-(3-methylcyclohexylidene)hydrazinyl]carbonyl}phenyl)propanamide is a complex organic compound with a unique structure that includes a hydrazinyl group, a cyclohexylidene moiety, and a phenylpropanamide backbone
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[(E)-(3-methylcyclohexylidene)amino]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C17H23N3O2/c1-3-16(21)18-14-9-7-13(8-10-14)17(22)20-19-15-6-4-5-12(2)11-15/h7-10,12H,3-6,11H2,1-2H3,(H,18,21)(H,20,22)/b19-15+ |
InChI Key |
YVZNRZORAIBJCC-XDJHFCHBSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/2\CCCC(C2)C |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=C2CCCC(C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2E)-2-(3-methylcyclohexylidene)hydrazinyl]carbonyl}phenyl)propanamide typically involves the reaction of 3-methylcyclohexanone with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-isocyanatobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2E)-2-(3-methylcyclohexylidene)hydrazinyl]carbonyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenylpropanamide derivatives.
Scientific Research Applications
N-(4-{[(2E)-2-(3-methylcyclohexylidene)hydrazinyl]carbonyl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(2E)-2-(3-methylcyclohexylidene)hydrazinyl]carbonyl}phenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2E)-2-(cyclohexylidene)hydrazinyl]carbonyl}phenyl)propanamide
- N-(4-{[(2E)-2-(2-methylcyclohexylidene)hydrazinyl]carbonyl}phenyl)propanamide
- N-(4-{[(2E)-2-(4-methylcyclohexylidene)hydrazinyl]carbonyl}phenyl)propanamide
Uniqueness
N-(4-{[(2E)-2-(3-methylcyclohexylidene)hydrazinyl]carbonyl}phenyl)propanamide is unique due to the presence of the 3-methylcyclohexylidene moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
